molecular formula C9H14N2S B1466320 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine CAS No. 1248389-97-0

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine

Cat. No. B1466320
CAS RN: 1248389-97-0
M. Wt: 182.29 g/mol
InChI Key: HOMXVWQSBMJCBB-UHFFFAOYSA-N
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Description

“1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be synthesized through the condensation reaction of primary amines with diols . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Antibacterial and Antifungal Agents: Compounds containing the thiophene and pyrrolidine moieties have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel & Patel, 2017).
  • Anticancer Activity: Derivatives involving structures similar to 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine have been synthesized and screened for anticancer activity. Some of these compounds showed promising activity against various cancer cell lines, highlighting the importance of this scaffold in anticancer drug development (Kumar et al., 2013).

Material Science Applications

  • Electrochromic Materials: Thiophene and pyrrolidine derivatives have been utilized in the synthesis of conducting polymers and electrochromic devices. These materials exhibit significant optical changes upon electrical stimulation, making them suitable for applications in smart windows and display technologies (Variş et al., 2006).

Organic Synthesis

  • Advanced Synthetic Intermediates: The thiophene-pyrrolidine scaffold serves as a versatile intermediate in organic synthesis. It has been employed in the preparation of complex molecules, including natural product analogs and potential therapeutic agents. The scaffold's reactivity and structural diversity facilitate the construction of molecules with desired biological activities (Fleck et al., 2003).

Safety and Hazards

While specific safety and hazards information for “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” is not available, it’s generally recommended to handle such compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c10-9-1-3-11(6-9)5-8-2-4-12-7-8/h2,4,7,9H,1,3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMXVWQSBMJCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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